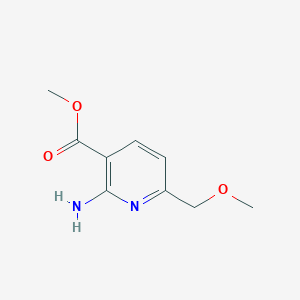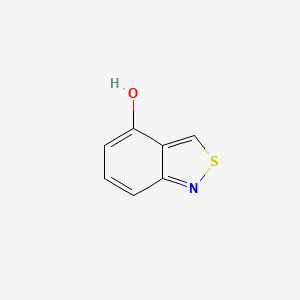
2,1-Benzisothiazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,1-Benzisothiazol-4-ol is an organic compound that belongs to the class of isothiazolinones. It is structurally characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group attached at the fourth position. This compound is known for its antimicrobial properties and is widely used as a preservative in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazol-4-ol typically involves the condensation of 2-aminothiophenol with carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzisothiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available raw materials. The process involves halogenation, amidation, and intramolecular cyclization reactions. For example, 2-(chlorosulfanyl)benzoyl chloride can be reacted with ammonia, followed by cyclization to yield the final product .
化学反応の分析
Types of Reactions: 2,1-Benzisothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives .
科学的研究の応用
2,1-Benzisothiazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: It is explored for its potential therapeutic effects, including its use as an antimicrobial agent in pharmaceutical formulations.
Industry: It is widely used as a preservative in products such as paints, adhesives, and cleaning agents.
作用機序
The antimicrobial activity of 2,1-Benzisothiazol-4-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the inhibition of microbial growth and proliferation .
類似化合物との比較
1,2-Benzisothiazol-3(2H)-one: Another isothiazolinone with similar antimicrobial properties.
1,3-Benzothiazole: A related compound with a thiazole ring fused to a benzene ring, but without the hydroxyl group.
Benzoxazole: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 2,1-Benzisothiazol-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which enhances its reactivity and antimicrobial efficacy compared to other isothiazolinones .
特性
CAS番号 |
56911-04-7 |
|---|---|
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC名 |
2,1-benzothiazol-4-ol |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-2-6-5(7)4-10-8-6/h1-4,9H |
InChIキー |
OKWLMJZMVZIABO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NSC=C2C(=C1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
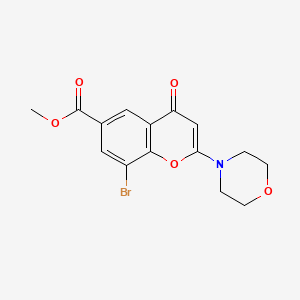
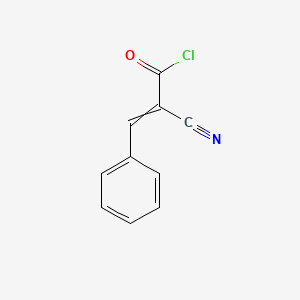

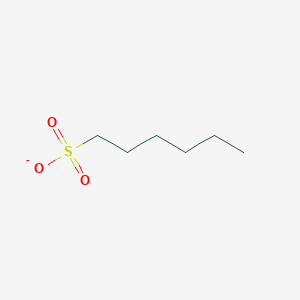
![1,3-Propanediamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-](/img/structure/B8646317.png)
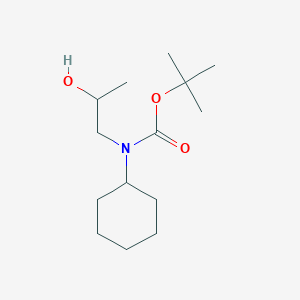
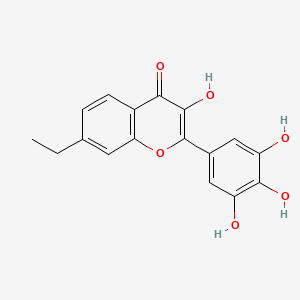
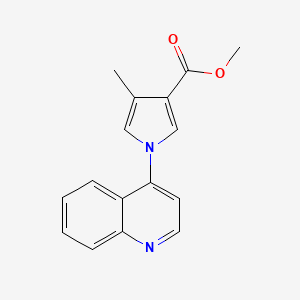
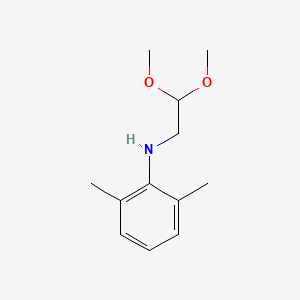
![1-Propanesulfonic acid, 3-[(1,2-dimethylpropyl)amino]-](/img/structure/B8646360.png)
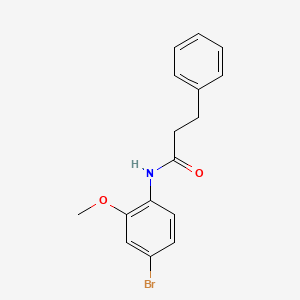
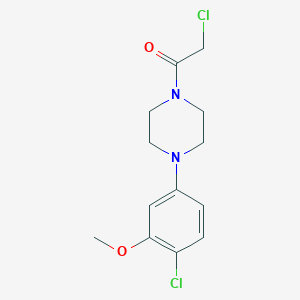
![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)
